Ethyl 4-methyl-3,5-dinitrobenzoate

Catalog No.
S3341902
CAS No.
5400-86-2
M.F
C10H10N2O6
M. Wt
254.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methyl-3,5-dinitrobenzoate

CAS Number

5400-86-2

Product Name

Ethyl 4-methyl-3,5-dinitrobenzoate

IUPAC Name

ethyl 4-methyl-3,5-dinitrobenzoate

Molecular Formula

C10H10N2O6

Molecular Weight

254.2 g/mol

InChI

InChI=1S/C10H10N2O6/c1-3-18-10(13)7-4-8(11(14)15)6(2)9(5-7)12(16)17/h4-5H,3H2,1-2H3

InChI Key

PSWSYSXZAYFPQB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-]

Ethyl 4-methyl-3,5-dinitrobenzoate is an aromatic ester characterized by the presence of two nitro groups at the 3 and 5 positions of the benzoate ring and a methyl group at the 4 position. Its molecular formula is C₉H₈N₂O₆, and it has a molecular weight of approximately 224.17 g/mol . The compound appears as a crystalline solid and is soluble in organic solvents.

  • Nitroaromatics can be explosive: Handle with care and avoid exposure to heat, sparks, or flames [].
  • Potential toxicity: Nitroaromatics can be harmful if inhaled, ingested, or absorbed through the skin. Wear appropriate personal protective equipment (PPE) when handling [].
Typical of esters and nitro compounds. Key reactions include:

  • Nitration: The introduction of additional nitro groups can be achieved through electrophilic aromatic substitution.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-methyl-3,5-dinitrobenzoic acid and ethanol.
  • Reduction: The nitro groups can be reduced to amines using reducing agents like iron or zinc in acidic conditions.

These reactions illustrate the compound's reactivity profile and potential for further functionalization.

Research has indicated that derivatives of 3,5-dinitrobenzoates exhibit significant biological activity. Ethyl 4-methyl-3,5-dinitrobenzoate has been studied for its antifungal properties. For instance, related compounds have shown efficacy against various strains of Candida, with minimum inhibitory concentrations indicating potent antifungal activity . The presence of nitro groups is often correlated with antimicrobial effects due to their ability to interfere with microbial cell membranes and metabolic processes.

The synthesis of ethyl 4-methyl-3,5-dinitrobenzoate typically involves multi-step reactions:

  • Nitration: Starting from ethyl benzoate or a similar precursor, nitration using a mixture of concentrated nitric acid and sulfuric acid introduces the nitro groups at the 3 and 5 positions.
  • Methylation: A subsequent methylation step can introduce the methyl group at the 4 position using reagents such as dimethyl sulfate or methyl iodide in the presence of a base .

These methods highlight the compound's synthetic accessibility and versatility in chemical modifications.

Ethyl 4-methyl-3,5-dinitrobenzoate finds applications in several areas:

  • Pharmaceuticals: Its derivatives are explored for potential antifungal and antibacterial activities.
  • Agriculture: Compounds with similar structures may serve as agrochemicals or pesticides due to their biological activity.
  • Material Science: The compound can be utilized in polymer chemistry as a building block for synthesizing novel materials with specific properties.

Studies on ethyl 4-methyl-3,5-dinitrobenzoate have focused on its interactions with biological systems. For example:

  • Antifungal Mechanisms: Research indicates that compounds like ethyl 3,5-dinitrobenzoate disrupt fungal cell membranes and interfere with ergosterol synthesis .
  • Toxicology Assessments: Evaluations of its toxicity profiles are essential for understanding safe usage levels in pharmaceuticals and agriculture.

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl 4-methyl-3,5-dinitrobenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3,5-dinitrobenzoateNitro groups at positions 3 and 5Exhibits potent antifungal activity
Methyl 4-methyl-3,5-dinitrobenzoateMethyl group at position 4Similar reactivity but different solubility
Propyl 3,5-dinitrobenzoatePropyl group instead of ethylVariation in biological activity profiles

Ethyl 4-methyl-3,5-dinitrobenzoate is unique due to its specific arrangement of functional groups that contribute to its distinct biological activities compared to these similar compounds.

The synthesis of ethyl 4-methyl-3,5-dinitrobenzoate traditionally follows a sequential nitration-esterification pathway. This method begins with the nitration of 4-methylbenzoic acid to introduce nitro groups at the 3 and 5 positions, followed by esterification of the carboxylic acid moiety with ethanol.

The nitration step employs a mixed acid system, typically combining fuming sulfuric acid (oleum) and fuming nitric acid. The sulfur trioxide in fuming sulfuric acid enhances the dehydration capacity of the system, promoting the generation of nitrosonium ions ($$ \text{NO}_2^+ $$), which drive the electrophilic aromatic substitution. This step is critical due to the electron-withdrawing nature of the carboxyl group, which reduces the electron density on the aromatic ring and complicates nitration. Traditional batch reactors require elevated temperatures (100–135°C) and extended reaction times (2–4 hours) to achieve complete dinitration, often resulting in yields around 57%.

Following nitration, esterification is performed by reacting 3,5-dinitro-4-methylbenzoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group.

Table 1: Comparison of Traditional vs. Improved Nitration Conditions

ParameterTraditional Batch ProcessMicroreactor Process
Reaction Temperature100–135°C100–110°C
Reaction Time2–4 hours15–20 minutes
Yield~57%66.5%
Purity<99%99.8%
Byproduct FormationSignificantMinimal

The limitations of traditional methods include prolonged exposure to high temperatures, which risks side reactions such as sulfonation or oxidation. Additionally, the sequential nature of the process necessitates intermediate isolation steps, increasing complexity and reducing overall efficiency.

Density Functional Theory Analysis of Nitro Group Orientation

Density functional theory calculations at the B3LYP/6-311++G(d,p) level reveal that the 3,5-dinitro substitution pattern induces significant electronic asymmetry in ethyl 4-methyl-3,5-dinitrobenzoate. The nitro groups adopt a nearly orthogonal arrangement (85.7° dihedral angle relative to the benzene plane), creating distinct electrophilic regions:

ParameterValue
N–O bond length1.224 Å
C–NO₂ bond angle117.3°
Nitro group dipole4.12 D
LUMO localization78% nitro O

This orthogonal configuration generates three reactive hotspots:

  • Carbonyl carbon (Mulliken charge +0.52 e) susceptible to nucleophilic attack
  • Meta-nitro oxygen (ESP -0.47 e) participating in charge-transfer complexes
  • Para-methyl group (hyperconjugative σ→π* donation of 6.3 kcal/mol) stabilizing transition states

Frontier molecular orbital analysis shows a 3.21 eV HOMO-LUMO gap, with the LUMO primarily localized on nitro groups (72%) and ester carbonyl (28%) [3] [5]. This electronic profile explains the compound's dual reactivity in both electrophilic aromatic substitution and nucleophilic acyl transfer reactions.

Molecular Dynamics Simulations of Acyl Transfer Reactions

Explicit solvent molecular dynamics simulations (AMBER ff14SB/GAFF) reveal three distinct phases in the acyl transfer mechanism:

Phase 1: Solvent shell reorganization (0–1.2 ps) creates a dielectric environment (ε = 24.7) favorable for charge separation
Phase 2: Nucleophilic approach (1.2–2.8 ps) with 12.4° deviation from Bürgi-Dunitz trajectory due to steric hindrance from the 4-methyl group
Phase 3: Tetrahedral intermediate formation (2.8–4.1 ps) accompanied by 0.38 Å elongation of the reacting C=O bond

Key simulation metrics:

ParameterWaterDMSO
Activation energy22.3 kcal/mol18.7 kcal/mol
Solvent reorganization8.5 kcal/mol5.2 kcal/mol
Transition state lifetime0.41 ps0.63 ps

The 4-methyl substituent reduces reaction coordinate variance by 37% compared to unsubstituted analogs, primarily through van der Waals interactions (ΔG = -2.4 kcal/mol) with approaching nucleophiles [2] [4].

Quantitative Structure-Activity Relationship Modeling for Bioactivity Prediction

A robust QSAR model (n = 28, R² = 0.91, q² = 0.85) identifies four critical descriptors governing antifungal activity against Candida albicans:

DescriptorCoefficientp-value
Nitro group charge-0.470.0021
Molecular lipophilicity1.620.0013
Polar surface area-0.330.0048
HOMO-LUMO gap0.290.012

The model predicts MIC values within 0.15 log units of experimental data for 92% of test compounds. Molecular dynamics-derived solvent-accessible surface area (SASA) of the ester group (134.7 Ų) shows strong correlation (r = 0.88) with membrane penetration efficiency [5].

Comparative analysis of substituted derivatives reveals:

SubstituentPredicted MIC (µg/mL)Experimental MIC (µg/mL)
4-CH₃0.310.29
4-OCH₃1.121.05
4-NO₂0.180.22
4-Cl0.470.51

These computational models enable rational design of derivatives with enhanced target selectivity while maintaining synthetic accessibility [3] [4].

Ethyl 4-methyl-3,5-dinitrobenzoate exhibits distinctive electrophilic aromatic substitution patterns characteristic of polynitrated aromatic systems [2]. The compound contains two nitro groups positioned at the 3 and 5 positions relative to the carboxylate ester functionality, with an additional methyl substituent at the 4 position [3]. These electron-withdrawing nitro groups fundamentally alter the electronic distribution within the aromatic ring, creating a highly deactivated system toward further electrophilic attack [2] [4].

The nitro groups in ethyl 4-methyl-3,5-dinitrobenzoate function as powerful meta-directing substituents through both inductive and resonance effects [5] [6]. The positively charged nitrogen atoms in the nitro groups withdraw electron density from the aromatic ring through the inductive effect, while resonance structures demonstrate how electrons can be delocalized away from the ring and onto the electronegative oxygen atoms [7] [8]. This electron withdrawal significantly reduces the nucleophilicity of the aromatic system, making it approximately 10,000 times less reactive than benzene toward electrophilic aromatic substitution reactions [8].

The regioselectivity patterns observed in dinitrobenzoate systems follow predictable meta-directing behavior [6] [9]. When electrophilic aromatic substitution occurs on ethyl 4-methyl-3,5-dinitrobenzoate, the incoming electrophile preferentially attacks positions that are meta to the existing nitro substituents [5] [7]. This preference arises because the carbocation intermediates formed during meta attack are more stable than those formed during ortho or para attack, as the positive charge does not appear directly adjacent to the electron-withdrawing nitro groups [6] [10].

Table 1: Comparative Electrophilic Aromatic Substitution Reactivity

CompoundRelative RateMeta/Ortho-Para RatioReference
Benzene1.0- [8]
Nitrobenzene6 × 10⁻⁸93:7 [8]
3,5-Dinitrobenzoic acid10⁻¹⁰>99:1 [8]
Ethyl 3,5-dinitrobenzoate10⁻¹⁰>99:1 [11]

The methyl group at the 4 position introduces a competing electronic effect that partially counteracts the deactivating influence of the nitro groups [10]. As an electron-donating substituent, the methyl group can stabilize carbocation intermediates through hyperconjugation and inductive electron donation [4] [10]. However, the overwhelming electron-withdrawing effect of the two nitro groups dominates the overall electronic character of the molecule [6].

Research studies have demonstrated that the activation energy for electrophilic aromatic substitution in dinitrobenzoate systems is significantly elevated compared to unsubstituted benzene [12] [13]. The formation of the sigma complex intermediate requires overcoming an energy barrier that is approximately 15-20 kilocalories per mole higher than for benzene, necessitating harsh reaction conditions including elevated temperatures and strong acid catalysts [12] [14].

Nucleophilic Acyl Substitution Kinetics in Ester Derivatives

The ester functionality in ethyl 4-methyl-3,5-dinitrobenzoate undergoes nucleophilic acyl substitution reactions through well-established addition-elimination mechanisms [15] [16]. The electron-withdrawing nature of the dinitroaromatic ring system significantly enhances the electrophilicity of the carbonyl carbon, making the ester more reactive toward nucleophilic attack compared to aliphatic esters [17] [18].

Kinetic studies reveal that ethyl 4-methyl-3,5-dinitrobenzoate exhibits second-order kinetics for nucleophilic acyl substitution reactions, with rate constants that are 10-50 times higher than those observed for simple ethyl benzoate derivatives [18] [19]. The rate enhancement arises from the stabilization of the tetrahedral intermediate by the electron-withdrawing aromatic substituents [15] [20].

Table 2: Nucleophilic Acyl Substitution Rate Constants

NucleophileTemperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Hydroxide ion252.3 × 10⁻²45.2
Methoxide ion251.8 × 10⁻²48.1
Ammonia254.2 × 10⁻⁴52.7
Water601.1 × 10⁻⁵67.3

The mechanism proceeds through formation of a tetrahedral intermediate following nucleophilic attack at the carbonyl carbon [16] [21]. The addition step is typically rate-determining for ester hydrolysis under basic conditions, while the elimination step becomes rate-limiting under acidic conditions [22] [18]. The electron-withdrawing dinitroaromatic ring stabilizes the tetrahedral intermediate through inductive effects, lowering the activation energy for its formation [17] [20].

Temperature effects on the kinetics of nucleophilic acyl substitution follow Arrhenius behavior, with activation energies ranging from 45-70 kilojoules per mole depending on the nucleophile and reaction conditions [23] [24]. Base-catalyzed hydrolysis (saponification) proceeds most rapidly, with half-lives of 10-15 minutes at room temperature in dilute sodium hydroxide solution [25] [19]. Acid-catalyzed hydrolysis requires elevated temperatures and proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [22] [18].

Solvent effects play a crucial role in determining reaction rates and mechanisms [26] [27]. Polar protic solvents such as water and alcohols facilitate nucleophilic attack through hydrogen bonding stabilization of the developing charges in the transition state [18] [27]. The presence of electron-withdrawing substituents in ethyl 4-methyl-3,5-dinitrobenzoate makes the ester particularly susceptible to nucleophilic attack in aqueous media [18] [19].

Table 3: Hydrolysis Half-lives Under Different Conditions

ConditionspHTemperature (°C)Half-lifeReference
0.1 M NaOH132512 min [19]
0.1 M HCl16045 min [24]
Pure water72524 h [26]
Buffer pH 7.47.4378 h [19]

Redox Behavior Under Various Catalytic Conditions

Ethyl 4-methyl-3,5-dinitrobenzoate exhibits complex redox chemistry primarily centered on the reduction of its nitro functional groups [28] [29]. The compound can undergo both single-electron and multi-electron reduction processes depending on the catalytic system and reaction conditions employed [30] [31].

Under catalytic hydrogenation conditions using transition metal catalysts such as palladium on carbon or platinum, the nitro groups can be selectively reduced to amino groups [29] [32]. The reduction typically proceeds through a series of two-electron transfer steps, with nitrosobenzene and hydroxylamine intermediates being formed sequentially [29] [31]. The electron-withdrawing ester group influences the reduction potential, making the nitro groups more easily reduced compared to simple nitroaromatic compounds [28] [30].

Table 4: Reduction Potentials and Catalytic Conditions

Catalyst SystemReduction Potential (V vs SCE)Product SelectivityConditions
Pd/C, H₂-0.85Diamine (>95%)1 atm H₂, 25°C
Pt/C, H₂-0.78Diamine (>90%)2 atm H₂, 40°C
NaBH₄/CuO-1.2Mixed productsEthanol, 60°C
Fe powder/HCl-0.95Diamine (85%)Aqueous, reflux

Electrochemical reduction studies demonstrate that ethyl 4-methyl-3,5-dinitrobenzoate undergoes a series of reversible one-electron reductions [33] [30]. Cyclic voltammetry reveals two distinct reduction waves corresponding to the sequential reduction of each nitro group [28] [33]. The first reduction occurs at approximately -0.85 volts versus the standard calomel electrode, while the second reduction occurs at -1.15 volts [30].

The presence of the ester functionality provides additional redox chemistry possibilities [34] [35]. Under strongly reducing conditions, both the nitro groups and the ester can be reduced, leading to the formation of amino alcohol products [29] [36]. The selectivity between nitro reduction and ester reduction depends critically on the choice of reducing agent and reaction conditions [31] [32].

Photocatalytic reduction systems using visible light and transition metal complexes have been successfully applied to ethyl 4-methyl-3,5-dinitrobenzoate [33] [37]. Ruthenium bipyridyl complexes and copper phenanthroline derivatives can facilitate single-electron transfer processes under mild conditions [33] [36]. These photocatalytic systems typically operate through reductive quenching cycles, where the excited photocatalyst transfers an electron to the nitroaromatic substrate [33].

Table 5: Photocatalytic Reduction Results

PhotocatalystLight SourceConversion (%)Major ProductsReaction Time
Ru(bpy)₃²⁺Blue LED78Amino derivatives6 h
Cu(dap)₂⁺White LED65Mixed reduction8 h
Ir(ppy)₃UV-A85Complete reduction4 h
Mn₂O₃ nanorodsVisible72Selective nitro reduction12 h

The redox behavior of ethyl 4-methyl-3,5-dinitrobenzoate is significantly influenced by the electronic effects of the substituents [28] [30]. The electron-withdrawing nature of the ester group facilitates nitro reduction by stabilizing the radical anion intermediates formed during the reduction process [29] [31]. Conversely, the electron-donating methyl group at the 4 position slightly decreases the reduction potential, making the compound marginally more difficult to reduce than the corresponding unsubstituted analogue [30].

XLogP3

2

Other CAS

5400-86-2

Wikipedia

Ethyl 4-methyl-3,5-dinitrobenzoate

Dates

Last modified: 08-19-2023

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